2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one
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Overview
Description
2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one is a heterocyclic compound that features a fused pyrimidine and diazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one typically involves the reaction of 5-amino-6-mercaptopyrimidines with 2-halo-substituted cyclohexane-1,3-diones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-oxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-3-ium chloride: This compound is a product of the thermal decomposition of nimustine hydrochloride and has a similar fused ring system.
9-oxo-5H-6,7,8,9-tetrahydropyrimido[4,5-b][1,4]thiazines: These compounds are synthesized by the reaction of 5-amino-6-mercaptopyrimidines with 2-halo-substituted cyclohexane-1,3-diones and share structural similarities.
Uniqueness
2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one is unique due to its specific ring fusion and the presence of a diazepine ring, which distinguishes it from other similar heterocyclic compounds
Properties
CAS No. |
63550-54-9 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepin-4-one |
InChI |
InChI=1S/C9H13N3O/c1-7-6-8(13)12-5-3-2-4-10-9(12)11-7/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
QCWQRXUXTMESRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCCCNC2=N1 |
Origin of Product |
United States |
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